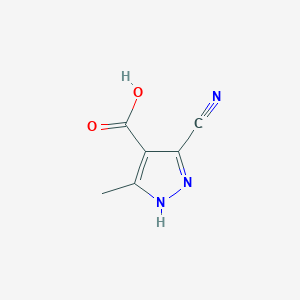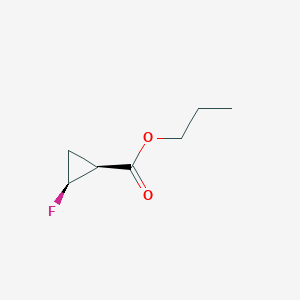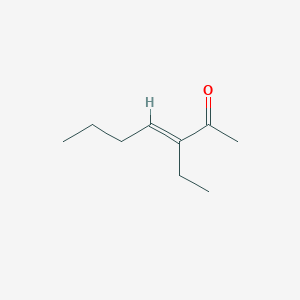
N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide
Overview
Description
Levitra, known chemically as vardenafil, is a medication primarily used to treat erectile dysfunction in men. It belongs to the class of drugs known as phosphodiesterase type 5 inhibitors. Levitra works by increasing blood flow to the penis to help maintain an erection. It is taken orally and is available in various dosages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of vardenafil involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods
In industrial settings, the production of vardenafil is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves rigorous quality control measures to ensure the final product meets pharmaceutical standards. The use of advanced technologies and equipment helps in achieving consistent production outcomes .
Chemical Reactions Analysis
Types of Reactions
Vardenafil undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving vardenafil include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The reaction conditions are carefully controlled to ensure the desired transformations occur without degrading the compound .
Major Products Formed
The major products formed from the reactions involving vardenafil depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated forms of the compound .
Scientific Research Applications
Vardenafil has several scientific research applications, including:
Chemistry: It is used as a model compound in studies involving phosphodiesterase inhibitors.
Biology: Research on vardenafil helps in understanding the biochemical pathways involved in erectile dysfunction.
Medicine: Clinical studies focus on its efficacy and safety in treating erectile dysfunction and other related conditions.
Mechanism of Action
Vardenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5, which is responsible for the degradation of cyclic guanosine monophosphate. By inhibiting this enzyme, vardenafil increases the levels of cyclic guanosine monophosphate, leading to the relaxation of smooth muscle in the corpus cavernosum and increased blood flow to the penis. This results in an erection during sexual stimulation .
Comparison with Similar Compounds
Similar Compounds
Sildenafil: Known commercially as Viagra, it is also a phosphodiesterase type 5 inhibitor used to treat erectile dysfunction.
Tadalafil: Known commercially as Cialis, it has a longer duration of action compared to vardenafil and sildenafil.
Uniqueness of Vardenafil
Vardenafil is unique in its relatively short onset of action and its specific selectivity for phosphodiesterase type 5. This selectivity reduces the likelihood of side effects related to other phosphodiesterase enzymes, making it a preferred choice for some patients .
Properties
IUPAC Name |
N-[(1S,2S)-2-(pyridine-2-carbonylamino)cyclohexyl]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-17(15-9-3-5-11-19-15)21-13-7-1-2-8-14(13)22-18(24)16-10-4-6-12-20-16/h3-6,9-14H,1-2,7-8H2,(H,21,23)(H,22,24)/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYFDUZVVBXFBQ-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431401 | |
| Record name | N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]di(pyridine-2-carboxamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172138-95-3 | |
| Record name | N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]di(pyridine-2-carboxamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S,S)-DACH-pyridyl Trost ligand | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy-](/img/structure/B69113.png)


